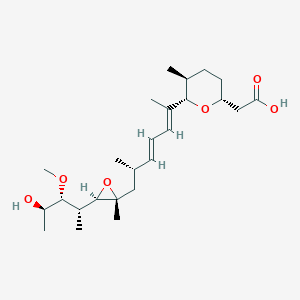

Herboxidiene

Description

Modulation of Pre-mRNA Splicing

Herboxidiene is a potent inhibitor of the pre-mRNA splicing process, a critical step in eukaryotic gene expression where non-coding introns are removed from pre-mRNA transcripts to produce mature messenger RNA (mRNA). medchemexpress.comnih.govnih.gov This inhibitory action is the primary mechanism through which this compound exerts its cytotoxic effects. figshare.combiorxiv.org The compound targets the spliceosome, the large and dynamic ribonucleoprotein complex that catalyzes splicing. nih.govacs.orgacs.org

The spliceosome assembles on pre-mRNA in a stepwise manner, forming a series of complexes designated E, A, B, and C. escholarship.org this compound interferes with an early stage of this assembly process, specifically when the U2 small nuclear ribonucleoprotein (snRNP) engages with the branch point sequence of an intron to form the A-complex. figshare.combiorxiv.orgnih.gov This disruption prevents the proper formation and function of the spliceosome, leading to a halt in the splicing process. nih.gov

Detailed studies have identified the specific molecular target of this compound within the spliceosome. It binds to the SF3b (splicing factor 3b) subcomplex, a crucial component of the U2 snRNP. figshare.comnih.govmedchemexpress.com Photoaffinity labeling experiments have pinpointed its direct interaction with the SAP155 protein (also known as SF3B1), a large subunit of the SF3b complex. medchemexpress.comnih.gov This binding is non-covalent and occurs within a channel formed by the HEAT repeats of SF3B1. nih.gov It is believed that interactions between a carboxylic acid substituent of this compound and positively charged sidechains of SF3B1 are crucial for maintaining the inhibitor's position. biorxiv.orgnih.gov The binding of this compound to SF3B1 is conformation-dependent, with the inhibitor showing preference for certain structural states of the protein. figshare.combiorxiv.orgnih.gov

| Target Complex | Specific Subunit | Binding Partner | Key Interaction Feature |

|---|---|---|---|

| Spliceosome | SF3b | SAP155/SF3B1 | Interaction with a channel between PHF5A and SF3B1 HEAT repeats. nih.gov |

By binding to SF3B1, this compound and other SF3b-targeting compounds are proposed to lock the SF3b complex in an "open" conformation. nih.gov This prevents the transition to a "closed" state, which is a necessary conformational change for the stable interaction of the U2 snRNP with the intron's branch point sequence and the subsequent progression from the A-complex to the B-complex in spliceosome assembly. nih.govresearchgate.net The inability to transition from the A to the B complex effectively stalls the entire splicing process at an early stage. biorxiv.orgspringermedizin.de

The inhibition of spliceosome function by this compound leads to significant alterations in mRNA processing. One of the major consequences is intron retention, where introns that would normally be excised are left in the mature mRNA transcript. nih.gov This can introduce premature stop codons, leading to the production of truncated, non-functional proteins or the degradation of the aberrant mRNA through pathways like nonsense-mediated mRNA decay. Another significant outcome is exon skipping, where exons are incorrectly spliced out of the transcript. researchgate.net While some studies initially highlighted intron retention as the primary result of SF3B1 inhibition, more recent transcriptome-wide analyses have shown that aberrant exon skipping is also a massive consequence. researchgate.net The specific outcome, whether intron retention or exon skipping, can be influenced by the sequence context of the 3' splice sites and even subtle structural differences between various splicing inhibitors. upf.edu

Downstream Cellular Effects and Phenotypes

The disruption of pre-mRNA splicing by this compound has profound effects on cellular processes, ultimately leading to specific cellular phenotypes.

A prominent downstream effect of this compound treatment is the induction of cell cycle arrest. mdpi.com By inhibiting the proper splicing of genes essential for cell cycle progression, this compound can halt cells in both the G1 and G2/M phases of the cell cycle. medchemexpress.com For instance, in the human normal fibroblast cell line WI-38, this compound was shown to induce both G1 and G2/M arrest. medchemexpress.com The accumulation of unspliced pre-mRNAs for key cell cycle regulators disrupts the tightly controlled sequence of events required for cell division. oncotarget.com

| Cellular Process Affected | Specific Outcome | Affected Cell Cycle Phases |

|---|---|---|

| Cell Cycle Progression | Arrest | G1 and G2/M medchemexpress.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[(2R,5S,6S)-6-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3R,4R)-4-hydroxy-3-methoxypentan-2-yl]-2-methyloxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-5-methyloxan-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O6/c1-15(14-25(6)24(31-25)18(4)23(29-7)19(5)26)9-8-10-16(2)22-17(3)11-12-20(30-22)13-21(27)28/h8-10,15,17-20,22-24,26H,11-14H2,1-7H3,(H,27,28)/b9-8+,16-10+/t15-,17+,18-,19-,20-,22-,23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZXEMUWHQLLTC-LSIVYLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC1C(=CC=CC(C)CC2(C(O2)C(C)C(C(C)O)OC)C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](O[C@@H]1/C(=C/C=C/[C@@H](C)C[C@@]2([C@H](O2)[C@H](C)[C@H]([C@@H](C)O)OC)C)/C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037297 | |

| Record name | Herboxidiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142861-00-5 | |

| Record name | Herboxidiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142861-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Herboxidiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142861005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Herboxidiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HERBOXIDIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSB7EM5EUD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis of Herboxidiene

Elucidation of the Biosynthetic Pathway

The journey to unraveling the biosynthetic pathway of herboxidiene has been a meticulous process of genetic and biochemical investigation. nih.govasm.org Key to this has been the identification and characterization of the enzymes and genes responsible for its assembly.

Polyketide Synthase Involvement

The backbone of this compound is constructed by a type I polyketide synthase (PKS) system. nih.govpnas.org This large, multi-domain enzyme complex acts as a molecular assembly line, iteratively adding and modifying simple building blocks to create the complex polyketide chain. The this compound PKS is a multimodular enzyme, with each module responsible for one cycle of chain elongation and modification. nih.govresearchgate.net Specifically, the PKS system involved in this compound biosynthesis comprises a loading module and eight extension modules, encoded by the genes herB, herC, and herD. nih.gov Each extension module contains a set of essential domains: a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain, which are fundamental for extending the polyketide chain. researchgate.netnih.gov

Enzymatic Transformations and Precursors

The biosynthesis of this compound begins with a propionyl-CoA starter unit, derived from the decarboxylation of methylmalonyl-ACP by a specific ketosynthase (KSQ) domain. nih.gov The growing polyketide chain is then extended through the sequential addition of both methylmalonyl-CoA and malonyl-CoA extender units, as dictated by the specificity of the acyltransferase (AT) domains within each module. nih.gov The AT domains in modules 1, 2, 3, 5, and 6, along with the loading module's AT, are specific for methylmalonyl-CoA, while the remaining AT domains utilize malonyl-CoA. nih.gov

Following the assembly of the polyketide chain, a series of crucial enzymatic transformations occur. These "tailoring" steps are catalyzed by specific enzymes encoded within the biosynthetic gene cluster and are responsible for the final structure of this compound. These enzymes include an epoxidase (HerE), an O-methyltransferase (HerF), and a cytochrome P450 hydroxylase (HerG). nih.govasm.org HerE is responsible for the epoxidation of a carbon-carbon double bond, HerF methylates a hydroxyl group, and HerG catalyzes a hydroxylation reaction. nih.gov The formation of the characteristic tetrahydropyran (B127337) ring is believed to occur spontaneously through a cyclization reaction. asm.org

Genetic Basis of this compound Biosynthesis

The blueprint for this compound production lies within the genetic material of Streptomyces chromofuscus. The identification and understanding of this genetic basis are paramount for any attempts at genetic manipulation.

Identification of the Biosynthetic Gene Cluster

Through genome sequencing of Streptomyces chromofuscus ATCC 49982, a 53-kb biosynthetic gene cluster responsible for this compound production was identified. nih.govasm.orgresearchgate.netnih.gov This cluster, designated the 'her' cluster, contains the genes encoding the PKS machinery (herB, herC, herD) as well as the tailoring enzymes (herE, herF, herG). nih.govasm.org A putative regulatory gene, herA, located upstream of the biosynthetic genes, is believed to control the expression of the entire pathway. nih.gov The organization of these genes within the cluster is consistent with the proposed biosynthetic pathway of this compound. nih.govasm.org The successful inactivation of the herC gene abolished the production of this compound, confirming the direct involvement of this gene cluster in its biosynthesis. nih.govasm.org

Genetic Manipulability of Producing Strains

The successful inactivation of a key gene within the this compound biosynthetic gene cluster demonstrated the genetic tractability of the producing strain, Streptomyces chromofuscus. nih.govasm.org This amenability to genetic manipulation is a critical prerequisite for targeted engineering efforts aimed at improving this compound production or creating novel derivatives. nih.gov The ability to introduce and express foreign genes in S. chromofuscus has been successfully demonstrated, paving the way for combinatorial biosynthesis approaches. researchgate.netresearchgate.net

Strategies for Enhanced Production and Diversification

With the biosynthetic pathway and its genetic basis elucidated, researchers have employed various strategies to increase the yield of this compound and to generate new, structurally diverse analogs. researchgate.netjmb.or.kr

One successful approach to enhance production has been through metabolic engineering of the producing strain. jmb.or.krjmb.or.kr This has involved the overexpression of positive regulatory genes, such as metK1-sp and afsR-sp from Streptomyces peucetius, which have been shown to increase the production of secondary metabolites. jmb.or.krjmb.or.kr Additionally, optimizing fermentation conditions, such as media composition and feeding strategies, has led to significant improvements in this compound yield. jmb.or.kr For instance, supplementing the culture medium with glycerol (B35011) and employing a fed-batch fermentation process have resulted in a substantial increase in production. jmb.or.kr

Metabolic Engineering Approaches for Yield Enhancement

Rational metabolic engineering has been successfully employed to increase the production of this compound in its native producer, Streptomyces chromofuscus. researchgate.net These strategies primarily focus on increasing the intracellular pools of precursors and cofactors essential for polyketide biosynthesis. researchgate.net

One key approach involves the overexpression of regulatory genes that control secondary metabolite production. The heterologous expression of S-adenosylmethionine (SAM) synthetase (MetK) and the pleiotropic global regulator AfsR has been shown to enhance the production of secondary metabolites in various Streptomyces species. koreascience.kr SAM is a crucial methyl donor for the final methylation step in this compound biosynthesis, catalyzed by the HerF methyltransferase. koreascience.krwikipedia.org By engineering S. chromofuscus to overexpress these regulatory genes, a significant boost in this compound titer can be achieved. For instance, the introduction of multicopy plasmids containing these genes has resulted in production levels as high as 2.89 g/L, which is a substantial increase over the wild-type strain. researchgate.net

Another effective strategy is to increase the supply of the primary building blocks for polyketide synthesis, namely acetyl-CoA and malonyl-CoA. koreascience.kr While attempts to enhance this compound production by overexpressing acetyl-CoA carboxylase (ACCase) genes in S. chromofuscus did not yield a significant improvement, supplementing the fermentation media with precursors has proven more successful. koreascience.kr The use of a glycerol-supplemented medium significantly elevated production by nearly 13.5-fold (to 0.74 g/L), and this was further enhanced to 19.8-fold (1.08 g/L) in a fed-batch fermentation system. koreascience.kr

Table 1: Metabolic Engineering Strategies for this compound Yield Enhancement in S. chromofuscus

| Genetic Modification/Strategy | Target Gene(s) | Rationale | Reported Yield Enhancement |

| Overexpression of SAM Synthetase & Global Regulators | metK, afsR | Increase the pool of the methyl-donor S-adenosyl-L-methionine (SAM) and activate pathway-specific regulators. koreascience.kr | Production reached up to 2.89 g/L. researchgate.net |

| Fed-batch Fermentation | N/A (Process-based) | Supplementation with glycerol as a carbon source to boost precursor supply. koreascience.kr | Up to 19.8-fold increase (1.08 g/L). koreascience.kr |

| Overexpression of ACCase | accA2, accB, accE | Increase the flux from acetyl-CoA to malonyl-CoA, a key extender unit. koreascience.kr | No significant enhancement observed. koreascience.kr |

Combinatorial Biosynthesis for Structurally Diverse Derivatives

Combinatorial biosynthesis offers a powerful avenue for creating novel this compound analogs with potentially improved potency or new biological activities. nih.gov This approach involves the heterologous expression of foreign polyketide synthase (PKS) or post-PKS modification genes within the this compound-producing strain. researchgate.net The genetic manipulability of S. chromofuscus makes it an amenable host for such engineering efforts. nih.gov

A primary focus of this work has been the introduction of substrate-flexible tailoring enzymes, such as cytochrome P450 monooxygenases and glycosyltransferases, to modify the this compound scaffold. researchgate.net These enzymes can add new functional groups, such as hydroxyls, or attach sugar moieties, leading to a diverse array of derivatives. researchgate.netresearchgate.net

For example, expressing a substrate-flexible glucosyltransferase (GT), YjiC, in S. chromofuscus led to the generation of two novel glycosylated derivatives: 18-O-β-d-glucopyranoside this compound and 18-O-β-d-glucopyranoside-25-demethyl this compound. researchgate.net Similarly, the introduction of the cytochrome P450 hydroxylase PikC from the pikromycin (B1677795) pathway of Streptomyces venezuelae resulted in new hydroxylated products. researchgate.net These structural modifications, including hydroxylation, epoxidation, or glycosylation, have successfully produced a portfolio of new this compound derivatives. researchgate.net

Further diversification has been achieved by targeting the PKS itself. While challenging, altering PKS modules or domains can change the polyketide backbone. mdpi.comacs.org The inactivation of the gene cluster responsible for this compound production confirmed its role and opened the door for more targeted genetic engineering to create novel analogs. nih.gov

Table 2: Examples of this compound Derivatives from Combinatorial Biosynthesis

| Engineering Approach | Heterologous Enzyme(s) Expressed | Source Organism | Resulting Derivative(s) |

| Glycosylation | Glucosyltransferase (YjiC) | Bacillus licheniformis | 18-O-β-d-glucopyranoside this compound, 18-O-β-d-glucopyranoside-25-demethyl this compound researchgate.net |

| Hydroxylation | Cytochrome P450 (PikC) | Streptomyces venezuelae | Hydroxylated this compound isomers researchgate.net |

| Epoxidation / Hydroxylation | Cytochrome P450s, Glycosyltransferases | Various | Isomers with extra tetrahydrofuran (B95107) or tetrahydropyran moieties, hydroxylated products researchgate.net |

Mechanism of Action and Cellular Targets

Downstream Cellular Effects and Phenotypes

Regulation of Cell Cycle Proteins (e.g., p27, p27*)

Herboxidiene exerts its anti-tumor effects by disrupting the normal regulation of proteins that govern the cell cycle. A key target in this process is the cyclin-dependent kinase inhibitor p27, and its C-terminus truncated isoform, p27*. By targeting the SF3b complex within the spliceosome, this compound interferes with the pre-mRNA splicing of crucial cell cycle regulatory proteins. nih.gov

This interference specifically affects the splicing of p27 pre-mRNA. The result is the production of a p27 isoform that is incapable of binding to the E3 ligase, the enzyme responsible for tagging p27 for degradation. nih.gov This evasion of the normal degradation pathway leads to the accumulation of both full-length p27 and the truncated p27* within the cell. nih.govnih.gov

The buildup of these proteins is significant because p27 and p27* are critical regulators of the mammalian cell cycle. nih.gov Their primary function is to inhibit the activity of cyclin-Cdk2 complexes, which are essential for the cell to progress through the G1 phase and enter the S phase, where DNA replication occurs. nih.gov By causing the accumulation of p27 and p27*, this compound effectively puts a brake on the cell cycle, preventing cells from transitioning from the G1 to the S phase. nih.gov This G1 arrest is a primary mechanism by which this compound contains the growth of tumor cells. nih.gov

Anti-angiogenic Mechanisms (e.g., VEGFR-2 and HIF-1α Down-regulation)

In addition to its effects on the cell cycle, this compound demonstrates significant anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis. This activity is primarily achieved through the down-regulation of two key proteins: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Hypoxia-Inducible Factor-1α (HIF-1α). nih.govnih.gov

This compound has been shown to effectively inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), which are essential for the formation of blood vessels, with a half-maximal inhibitory concentration (IC50) of 26 nM. researchgate.netacs.org This inhibition of cell growth occurs at concentrations that are not cytotoxic, indicating a specific anti-proliferative effect. nih.gov Furthermore, this compound significantly suppresses the invasion and tube formation of HUVECs induced by Vascular Endothelial Growth Factor (VEGF), a potent signal for angiogenesis. nih.gov

The molecular mechanism behind this anti-angiogenic activity involves the suppression of VEGFR-2 phosphorylation. nih.gov VEGFR-2 is a key receptor that, when activated by VEGF, initiates a signaling cascade that promotes endothelial cell proliferation and migration. This compound inhibits this critical activation step without affecting the total amount of VEGFR-2 protein. nih.gov

Table 1: Anti-angiogenic Activity of this compound

| Parameter | Effect of this compound | Reference |

|---|---|---|

| HUVEC Proliferation (IC50) | 26 nM | researchgate.netacs.org |

| VEGF-Induced HUVEC Invasion | Significantly suppressed | nih.gov |

| VEGF-Induced HUVEC Tube Formation | Significantly suppressed | nih.gov |

| VEGFR-2 Phosphorylation | Suppressed | nih.gov |

| HIF-1α Protein Level (hypoxic conditions) | Reduced | researchgate.net |

| HIF-1α mRNA Splicing | Inhibited | researchgate.net |

Structural Basis of Spliceosome Interaction

Critical Molecular Features for Binding Affinity and Splicing Inhibitory Activity

The ability of this compound to inhibit the spliceosome is intrinsically linked to its specific molecular structure, which allows it to bind with high affinity to the SF3b complex. Structure-activity relationship studies have identified several key features of the this compound molecule that are critical for its function.

One of the most important features is the tetrahydropyran (B127337) ring, which plays a significant role in the molecule's interaction with the SF3b complex. nih.govnih.gov Additionally, a carboxylic acid substituent at the C1 position of this compound is essential for its inhibitory activity. It is postulated that this carboxylic acid group interacts with positively charged sidechains within the inhibitor binding channel of SF3B1, a core protein of the SF3b complex. nih.govnih.gov This interaction is crucial for maintaining the inhibitor's occupancy in the binding site and preventing the conformational changes in SF3b that are necessary for stable U2 snRNP interaction with the intron. nih.gov

The C6 position of this compound has also been a subject of investigation. Studies on C-6 modified derivatives have revealed that a C-6 alkene derivative and a C-6 gem-dimethyl derivative both exhibit potent in vitro splicing inhibitory activity, comparable to that of the parent this compound molecule. escholarship.org This suggests that the C-6(S)-methyl group may not be absolutely critical for its splicing inhibitory function. escholarship.org

Role of Specific Residues in Target Proteins (e.g., PHF5A, SF3B1)

This compound and other related splicing modulators bind to a specific pocket on the SF3b complex that is formed by the interaction of two of its protein components: SF3B1 and PHD Finger Protein 5A (PHF5A). nih.govmdpi.com Cryo-electron microscopy studies have confirmed that these inhibitors bind to residues of both SF3B1 and PHF5A that are responsible for creating the branch point adenosine (B11128) binding pocket. mdpi.com

The inhibitor molecule is cradled within a channel located between PHF5A and the HEAT repeats 15 and 16 of the SF3B1 protein. nih.gov The interaction involves the C1 carboxylic acid of this compound and positively charged amino acid sidechains within this binding channel on SF3B1. nih.govnih.gov This binding event is thought to lock the SF3b complex in an "open" conformation, which prevents it from closing over the branch helix, a critical step for the progression of the splicing process. nih.gov

Analysis of Resistance Mutations (e.g., PHF5A-Y36C, SF3B1-R1074H)

The development of resistance to splicing modulators like this compound has been linked to specific mutations in the target proteins SF3B1 and PHF5A. These mutations provide valuable insight into the precise binding site and mechanism of action of these inhibitors.

A key mutation that confers resistance is the substitution of tyrosine with cysteine at position 36 of the PHF5A protein (PHF5A-Y36C). nih.gov This single amino acid change has been shown to have a minimal effect on the basal splicing process but significantly inhibits the global action of splicing modulators, including this compound. nih.govuniprot.org The PHF5A-Y36C mutation alters the intron-retention and exon-skipping profile that is typically induced by these inhibitors. nih.gov

Another critical resistance mutation occurs in the SF3B1 protein, specifically the substitution of arginine with histidine at position 1074 (SF3B1-R1074H). nih.gov This mutation, along with others in SF3B1 such as K1071 and V1078, also confers resistance to this compound and similar compounds. nih.gov

Importantly, these resistance-conferring mutations in both PHF5A and SF3B1 cluster together in a pocket that surrounds the branch point adenosine. nih.govuniprot.org This clustering strongly suggests a competitive mode of action, where the inhibitors directly compete with the pre-mRNA for binding to this critical site in the spliceosome. nih.gov

Table 2: this compound Resistance Mutations

| Gene | Mutation | Effect | Reference |

|---|---|---|---|

| PHF5A | Y36C | Confers resistance to splicing modulators, inhibits their global action. | nih.govuniprot.org |

| SF3B1 | R1074H | Confers resistance to splicing modulators. | nih.gov |

Chemical Synthesis and Structural Modifications of Herboxidiene

Total Syntheses of Herboxidiene

The total synthesis of this compound has been a subject of intense research, leading to the development of multiple innovative and efficient synthetic routes. These efforts have not only provided access to this complex natural product but have also spurred the development of new synthetic methodologies.

The total synthesis of this compound has been accomplished by several research groups, each employing unique strategies to construct its complex framework. researchgate.net A common theme in many of these syntheses is a convergent approach, where the molecule is broken down into smaller, more manageable fragments that are synthesized independently and then coupled together in the later stages. researchgate.netnih.gov

A frequent disconnection point is the C9-C10 diene bond, which allows for the division of this compound into two key fragments: a functionalized tetrahydropyran (B127337) core and a polyoxygenated side chain. researchgate.netnih.gov This retrosynthetic analysis simplifies the synthetic challenge and allows for a more flexible and efficient assembly of the final molecule.

Various synthetic strategies have been employed to construct the this compound molecule. Some of the key methodologies include:

Substrate-controlled aldol (B89426) reactions: Utilized for the stereoselective construction of the carbon backbone. acs.org

Silicon-based cross-coupling: An alternative to more sensitive metal-based reactions for the formation of the conjugated diene. nih.gov

Organosilane-based bond construction: Employed in a convergent synthesis for the construction of the pyran fragment and the oxygenated side chain. nih.gov

Convergent synthesis from lactate-derived ketones: A highly efficient route to (+)-herboxidiene. rsc.org

One notable synthesis of (+)-herboxidiene was achieved from (R)- and (S)-lactate esters in a highly efficient manner. rsc.org Another approach utilized two chiral lactate-derived ketones to construct the molecule. acs.org The synthesis reported by Ghosh and Li employed a convergent strategy featuring an Achmatowicz reaction to build the tetrahydropyran ring. researchgate.net

The synthesis of this compound is fraught with stereochemical challenges due to the presence of nine stereocenters and a chemically sensitive epoxide functionality. nih.govrsc.org The precise control of the relative and absolute stereochemistry of these centers is crucial for the biological activity of the final molecule.

Key challenges include:

Multiple Chiral Centers: The presence of nine stereocenters means that a large number of stereoisomers are possible. nih.govrsc.org Achieving high diastereoselectivity and enantioselectivity throughout the synthesis is a major hurdle.

Epoxide Functionality: The epoxide ring is a key structural feature of this compound, but it is also susceptible to ring-opening reactions under various conditions. mdpi.com Introducing and maintaining the integrity of the epoxide at the correct stage of the synthesis requires careful planning and execution.

Trisubstituted Tetrahydropyran Core: The construction of the highly substituted tetrahydropyran ring with the correct stereochemistry is a significant synthetic obstacle. nih.gov

Conjugated Diene Moiety: The formation of the conjugated diene with the desired (E,E)-geometry requires stereoselective methods. nih.gov

To address these challenges, synthetic chemists have employed a variety of stereoselective reactions and strategies, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. acs.orgresearchgate.net For instance, the stereoselective installation of the C14/C15 oxirane has been achieved through a diastereoselective VO(acac)2-catalyzed epoxidation of a bis-homoallylic alcohol. researchgate.net

A diverse array of powerful synthetic reactions has been instrumental in the successful total syntheses of this compound. These reactions have enabled the efficient and stereoselective construction of the complex molecular architecture of the natural product.

| Reaction | Description | Reference |

| Suzuki–Miyaura Cross-Coupling | A palladium-catalyzed cross-coupling reaction used to form the C9-C10 diene bond by coupling a vinyl iodide with a vinyl boronate. This reaction is a cornerstone of many this compound syntheses due to its high efficiency and functional group tolerance. researchgate.netacs.orgresearchgate.netnih.govrsc.orgescholarship.orgmt.com | researchgate.netacs.orgresearchgate.netnih.govrsc.orgescholarship.orgmt.com |

| Inverse Electron-Demand Diels-Alder | A cycloaddition reaction utilized in the synthesis of the tetrahydropyran moiety of this compound. nih.govacs.org | nih.govacs.org |

| Ferrier-Type Rearrangement | A key step in the synthesis of the tetrahydropyran core of this compound, allowing for the stereoselective introduction of substituents. nih.govacs.orgnih.gov | nih.govacs.orgnih.gov |

| Achmatowicz Reaction | An oxidative rearrangement of a furfuryl alcohol to a dihydropyranone, which serves as a key intermediate in the construction of the tetrahydropyran ring of this compound. researchgate.net | researchgate.net |

| Aldol Reactions | Titanium-mediated aldol reactions have been used to stereoselectively construct a significant portion of the carbon backbone of this compound. acs.orgrsc.org | acs.orgrsc.org |

| Oxa-Michael Cyclization | An intramolecular conjugate addition reaction used to form the tetrahydropyran ring. Computational studies have shown that intramolecular hydrogen bonds can significantly influence the stereochemical outcome of this cyclization. acs.orgrsc.org | acs.orgrsc.org |

| Ireland–Claisen Rearrangement | A nih.govnih.gov-sigmatropic rearrangement used to construct a major part of the carbon backbone with high stereoselectivity. acs.orgrsc.org | acs.orgrsc.org |

Challenges in Stereoselective Synthesis (e.g., Multiple Chiral Centers, Epoxide Functionality)

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound relates to its biological activity. By synthesizing and evaluating a variety of this compound analogs, researchers have been able to identify key pharmacophoric features and guide the design of more potent and selective splicing inhibitors. nih.govbiorxiv.org

The design and synthesis of this compound derivatives have been a major focus of research aimed at improving its therapeutic potential. nih.govgoogle.com These efforts have involved modifications at various positions of the this compound molecule, including the tetrahydropyran ring and the side chain. nih.govgoogle.com

Some of the key strategies for the design and synthesis of this compound derivatives include:

Modification of the C6 position: Researchers have synthesized a number of C6-modified derivatives to investigate the importance of the C6-methyl group and to potentially eliminate this stereocenter. nih.govrsc.orgescholarship.org These derivatives include the C6-desmethyl, C6-alkene, C6-(R)-methyl, C6-gem-dimethyl, and C6-cyclopropyl analogs. nih.govbiorxiv.org

Synthesis of carba-analogs: The synthesis of a carba-analog of this compound, where the oxygen atom in the tetrahydropyran ring is replaced with a carbon atom, has been reported. nih.gov

Creation of hybrid molecules: A pladienolide-herboxidiene hybrid molecule has been designed and synthesized to explore new pharmacophores. nih.gov

Modification of the carboxylic acid: The carboxylic acid moiety has been identified as a potential source of toxicity, leading to efforts to modify this functional group. researchgate.net

Synthesis of azide-containing derivatives: These derivatives can be used for conjugation to antibodies or other molecules using click chemistry. google.com

The synthesis of these derivatives often utilizes similar key reactions as the total synthesis of this compound, such as the Suzuki-Miyaura cross-coupling reaction. nih.govrsc.orgescholarship.org For example, C6-modified derivatives have been synthesized by coupling a pinacol (B44631) boronate derivative with an appropriate vinyl iodide partner. nih.gov

The biological evaluation of this compound analogs has provided valuable insights into the structure-activity relationship of this class of compounds. nih.govbiorxiv.org These studies have revealed the critical role of specific functional groups and stereochemical features for splicing inhibition and antiproliferative activity.

| Modification | Impact on Splicing Inhibition | Impact on Antiproliferative Activity | Reference |

| C6-desmethyl (8) | Slightly lower inhibitory activity | Slightly lower anticancer activity | nih.gov |

| C6-alkene (12) | Potent inhibitory activity, comparable to this compound | Potent activity | nih.govrsc.orgescholarship.org |

| C6-(R)-methyl (13) | ~6-fold loss in potency | Good activity, but less potent than this compound | nih.govescholarship.org |

| C6-gem-dimethyl (15) | Very potent inhibitory activity, comparable to this compound | Potent activity | nih.govrsc.orgescholarship.org |

| C6-cyclopropyl (14) | 5-fold loss of activity compared to gem-dimethyl analog | Less potent | nih.govescholarship.org |

| Carba-analog (9) | Substantial reduction in inhibitory activity | Reduced activity | nih.gov |

| Pladienolide-herboxidiene hybrid (10) | Significantly less potent | Less potent | nih.gov |

| C5-hydroxy (2) | Minimal effect on activity | Minimal effect | biorxiv.org |

| C1-methyl ester (14) | Inactive | Inactive | biorxiv.org |

| C6-epoxy or dichlorocyclopropane (17, 18, 15) | >500-fold decreased activity (inactive) | Inactive | biorxiv.org |

These SAR studies have demonstrated that:

The C6-methyl group is not essential for potent splicing inhibitory activity, as both the C6-alkene and C6-gem-dimethyl derivatives exhibit activity comparable to this compound. nih.govrsc.orgescholarship.org

The stereochemistry at the C6 position can influence activity, with the C6-(R)-methyl isomer being less potent than the natural (S)-isomer. nih.govescholarship.org

The tetrahydropyran ring is a crucial feature for activity, as the carba-analog showed a significant reduction in splicing inhibition. nih.gov

The carboxylic acid at C1 is essential for activity, as its conversion to a methyl ester results in an inactive compound. biorxiv.org

Correlation between Molecular Structure and Biological Potency

The biological potency of this compound as an inhibitor of the spliceosome SF3b complex is intrinsically linked to its molecular architecture. Structure-activity relationship (SAR) studies on various synthetic analogs have elucidated key functional groups and structural features essential for its anti-proliferative and splicing modulation activities.

Research has identified several critical regions of the this compound molecule: the tetrahydropyran core, the C6-methyl group, the C18-hydroxyl group, and the epoxide moiety. Modifications to these sites have profound effects on the compound's efficacy. For instance, the hydrogen-bond donating capability of the C18-hydroxyl (OH) group is considered crucial for potency. When this group is replaced with a ketone, the resulting analog is rendered essentially inactive, with IC₅₀ values shifting to the micromolar range (>5–25 µM). akaritx.com This finding supports the hypothesis that this hydroxyl group acts as a key hydrogen-bond donor in interactions with the SF3b1 protein target. akaritx.comcreative-biolabs.com

Similarly, the integrity of the epoxide group has been shown to be important for its herbicidal activity, a finding that correlates with its anticancer properties. akaritx.com The stereochemistry and substitution on the tetrahydropyran ring also play a significant role in mediating interactions with SF3B1. creative-biolabs.comgoogle.com Furthermore, removal of the methyl group at the C6 position to create C6-Northis compound leads to an approximate tenfold decrease in activity, indicating that this group contributes significantly to the molecule's potency. akaritx.com An extended SAR analysis also points to the carboxylic acid substituent, postulating that its interactions with positively charged sidechains in the SF3B1 binding channel are necessary for maintaining inhibitor occupancy. creative-biolabs.comgoogle.com

These findings provide a detailed map of the this compound pharmacophore, guiding the rational design of more potent or selective analogs for therapeutic development.

Table 1: Structure-Activity Relationship of this compound Analogs

| Modification Site | Analog Description | Impact on Biological Activity | Reference |

| C18-Hydroxyl | Ketone analog (C18=O) | Essentially inactive (>100-fold loss of activity) | akaritx.com |

| C6-Methyl | C6-Northis compound (lacks C6-CH₃) | ~10-fold loss in activity | akaritx.com |

| Epoxide | Intact epoxide group | Required for potent activity | akaritx.com |

| Carboxylic Acid | Substituent interactions | Required to maintain inhibitor occupancy in SF3B1 channel | creative-biolabs.comgoogle.com |

| Tetrahydropyran Ring | Various features | Mediate interactions with SF3B1 and splicing interference | creative-biolabs.comgoogle.com |

Development of Hybrid Molecules and Conjugates

Pladienolide-Herboxidiene Hybrid Structures

In the quest for novel splicing modulators with improved therapeutic profiles, researchers have explored the creation of hybrid molecules that combine structural features from different natural products targeting the SF3b complex. One such effort involved the design and synthesis of a hybrid combining the core structure of this compound with the side chain of pladienolide B, another potent SF3b inhibitor. akaritx.comrsc.org

The rationale for this approach was based on a consensus pharmacophore hypothesis, which predicted that a molecule incorporating the tetrahydropyran core of this compound (in red, see figure below) and the side chain of pladienolide B (in blue) could maintain the correct molecular geometry and key interaction features required for binding to SF3B1. akaritx.com The synthesis was achieved by coupling the aldehyde precursor of the this compound core with a Julia-Kocienski reagent corresponding to the pladienolide side chain. akaritx.comrsc.org

However, when the resulting pladienolide-herboxidiene hybrid molecule was tested for cytotoxicity in various human tumor cell lines, it was found to be inactive, with IC₅₀ values greater than 20 µM. akaritx.com This surprising lack of activity was consistent with other SAR findings, particularly the critical role of the C18-hydroxyl group on the this compound backbone, which is absent in the hybrid's pladienolide-derived side chain. akaritx.com This result underscores the specific and sensitive structural requirements for potent inhibition of the spliceosome and highlights the challenges in designing active hybrid compounds.

Image: Conceptual design of the Pladienolide-Herboxidiene hybrid molecule, showing the tetrahydropyran core from this compound (red) and the side chain from pladienolide (blue).

(Image depiction based on description in Lagisetti et al., 2013) akaritx.com

This compound-Based Antibody-Drug Conjugate Applications

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells. mdpi.comnih.gov An ADC consists of three components: a monoclonal antibody that specifically targets a tumor-associated antigen on the cancer cell surface, a potent cytotoxic payload, and a chemical linker that connects the two. mdpi.com This approach aims to maximize efficacy while minimizing systemic toxicity associated with conventional chemotherapy. nih.gov

While most approved ADCs utilize payloads like microtubule inhibitors or DNA-damaging agents, there is significant interest in developing payloads with novel mechanisms of action to overcome resistance and expand their utility. rsc.org Splicing inhibitors that target the SF3b complex, such as this compound and its analogs, represent a promising new class of ADC payloads due to their potent cytotoxicity against both dividing and quiescent cells. rsc.orgresearchgate.net

The development of this compound as an ADC payload is an active area of research, as evidenced by patent filings for "this compound antibody-drug conjugates". google.comwipo.int These filings disclose linker-drug compounds where a this compound splicing modulator is attached to an antibody designed to bind a human oncology target. google.comwipo.int The design of such an ADC requires careful selection of all components, as linking the this compound modulator to an antibody can significantly affect the activity of both moieties. google.com

Research into other splicing modulator ADCs, such as those based on thailanstatin, has shown that this class of payload can induce tumor cell death and may also stimulate an anti-tumor immune response by causing the generation of tumor-specific neoepitopes. akaritx.comaacrjournals.org While there are no publicly reported clinical ADCs utilizing this compound to date, the existing patent literature and the potent biological activity of this compound establish it as a viable and promising candidate for the next generation of ADC-based cancer therapies. google.comrsc.org

Pharmacological Applications and Drug Discovery Research

Herboxidiene as an Anticancer Lead Compoundnih.govresearchgate.netmedchemexpress.com

This compound has emerged as a promising candidate for anticancer drug development due to its unique mechanism of action and potent activity against various cancer cells. acs.org The compound's ability to target the spliceosome, an essential component of gene expression, makes it a valuable starting point for creating new cancer therapies. nih.govresearchgate.net

In Vitro Cytotoxicity and Antiproliferative Activity in Cancer Cell Linesresearchgate.netmdpi.com

This compound has demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines in laboratory settings. researchgate.net Its activity is noteworthy, with IC50 values—the concentration required to inhibit the growth of 50% of cells—often in the nanomolar range. medchemexpress.com For instance, this compound exhibits IC50 values of 3.7 nM in A431 (skin carcinoma), 21 nM in A549 (lung carcinoma), and 51 nM in DLD-1 (colorectal adenocarcinoma) cells. medchemexpress.com Furthermore, it has been shown to induce cell cycle arrest at both the G1 and G2/M phases in various cell lines, including the human normal fibroblast cell line WI-38, and cancer cell lines such as A549, JeKo-1, and WiDr. mdpi.com All GEX1 compounds, including this compound (also known as GEX1A), have shown cytotoxicity with IC50 values ranging from 0.0037 to approximately 0.99 μM against human tumor cell lines in vitro. researchgate.net

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| A431 | Skin Carcinoma | 3.7 medchemexpress.com |

| A549 | Lung Carcinoma | 21 medchemexpress.com |

| DLD-1 | Colorectal Adenocarcinoma | 51 medchemexpress.com |

| WI-38 | Normal Fibroblast | 7.6 medchemexpress.com |

| HUVECs | Human Umbilical Vein Endothelial Cells | 26 researchgate.net |

In Vivo Antitumor Efficacy in Preclinical Modelsresearchgate.net

The anticancer potential of this compound is not limited to in vitro studies. Research has demonstrated its antitumor activity in murine tumor models. nih.govresearchgate.net A study reported that a single intraperitoneal injection of this compound at a dose of 1 mg/kg showed significant antitumor activity in mice with implanted tumors. medchemexpress.com These findings underscore the potential of this compound as a therapeutic agent in a preclinical setting. researchgate.net

Therapeutic Potential as a Spliceosome Inhibitor in Oncologynih.govresearchgate.netmedchemexpress.com

This compound's primary mechanism of anticancer activity is its ability to inhibit the spliceosome, a large and complex molecular machine found within the nucleus of eukaryotic cells. nih.govmdpi.com The spliceosome is responsible for removing non-coding sequences (introns) from pre-messenger RNA (pre-mRNA) and splicing together the coding sequences (exons) to form mature messenger RNA (mRNA). nih.gov By targeting the SF3b subunit of the spliceosome, specifically the SAP155 protein, this compound disrupts this crucial process. mdpi.comfocusbiomolecules.com This interference with pre-mRNA splicing can lead to the production of aberrant proteins or the downregulation of essential genes, ultimately inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells. mdpi.com The targeting of the spliceosome represents a novel approach in cancer therapy, and this compound is a key natural product in this area of research. acs.org

Other Biological Activities and Therapeutic Prospects

Beyond its anticancer properties, this compound has shown promise in other therapeutic areas, including cholesterol management and as an agricultural herbicide. researchgate.net

Cholesterol Regulation and LDL Receptor Up-regulationmdpi.comresearchgate.net

This compound has been found to possess anti-cholesterol properties. mdpi.com Research has shown that this compound can up-regulate the gene expression of the low-density lipoprotein (LDL) receptor. jst.go.jp The LDL receptor plays a critical role in cholesterol homeostasis by removing LDL, often referred to as "bad cholesterol," from the bloodstream. wikipedia.orgmedlineplus.gov By increasing the number of LDL receptors, particularly in the liver, this compound can enhance the clearance of LDL from circulation, which is a key mechanism for managing elevated plasma LDL-cholesterol levels. medlineplus.govnih.gov This up-regulation of the LDL receptor gene suggests a potential therapeutic application for this compound in the management of hypercholesterolemia. mdpi.com

Herbicidal Applicationsmdpi.comresearchgate.net

This compound was originally discovered during a screening of microbial fermentation broths for herbicidal activity. nih.gov It is produced by the actinomycete Streptomyces chromofuscus. nih.govproquest.com this compound demonstrates potent and selective herbicidal activity against a variety of broad-leaved weeds. nih.govnih.gov Notably, it is inactive against wheat, even at high application rates, indicating a degree of selectivity that is valuable in agricultural settings. nih.gov One study found that a synthetic hybrid of this compound showed significant herbicidal activity against broad-leaved weeds in post-emergent applications. nih.gov

Activity against Niemann-Pick Disease Type C (NPC)

Niemann-Pick Disease Type C is a rare, fatal lysosomal storage disorder characterized by the accumulation of cholesterol and other lipids within lysosomes. nd.edufrontiersin.org The disease is caused by mutations in the NPC1 or NPC2 genes, which are crucial for intracellular cholesterol trafficking. nd.edunih.gov

This compound, also known as GEX1A, has emerged as a potential therapeutic candidate for NPC. nd.edund.edu Research has demonstrated that this compound can reverse the cellular phenotype associated with NPC by dispersing the characteristic intracellular cholesterol blockade in NPC1 mutant cells. nd.edu This effect is observed at notably low doses. nd.edu The mechanism is attributed to its ability to modulate alternative pre-mRNA splicing by targeting the SF3b subunit of the spliceosome, which in turn upregulates the expression of the NPC1 protein. nd.edu

Studies have shown that this compound and its semi-synthetic analogues can restore cholesterol trafficking in NPC1 mutant fibroblasts. researchgate.net Furthermore, treatment with this compound has been observed to alter the expression of NPC1 protein isoforms. nd.eduresearchgate.net These findings highlight the potential of spliceosome-targeting compounds like this compound for the treatment of genetic diseases such as NPC. researchgate.net

Advanced Approaches in Target Identification and Drug Development

The identification of cellular targets for bioactive compounds like this compound is a critical yet often laborious step in drug discovery. rsc.org Advanced methodologies have been developed to streamline this process.

Phenotypic Screening and High-Content Analysis

HCA allows for the generation of detailed phenotypic fingerprints for various cellular states, such as different phases of the cell cycle. aacrjournals.org For instance, in a screen of chemotherapeutic agents, this compound was identified as inducing an S-phase arrest phenotype. aacrjournals.org This ability to quantitatively describe complex cellular responses makes HCA a powerful tool for characterizing the mode of action of compounds and for large-scale screening campaigns. nih.govnuvisan.commoleculardevices.com

Affinity-Based Probes for Target Elucidation

Affinity-based probes are chemical tools designed to directly identify the molecular targets of a bioactive compound. rsc.orgfrontiersin.org These probes typically consist of three key components: a ligand (the bioactive compound of interest), a reporter group (like a fluorophore or affinity tag), and a reactive group for covalent crosslinking to the target protein. frontiersin.org

This technique allows for the direct capture of drug-target complexes in situ, even for reversible interactions with moderate affinity. rsc.orgrsc.org Photoaffinity labeling (PAL) is a widely used strategy within this approach, employing photoreactive groups like diazirines or benzophenones that form a covalent bond with the target upon photoirradiation. enamine.net This method is invaluable for confirming targets identified through phenotypic screens and for elucidating the specific protein interactions of natural products like this compound. enamine.neteu-openscreen.eu

Integrated Profiling Methods (e.g., MorphoBase, ChemProteoBase)

To enhance the efficiency of target identification, integrated profiling methods that combine data from different experimental approaches have been developed. rsc.org MorphoBase and ChemProteoBase are two such systems that utilize large sets of experimental data to predict the targets of bioactive compounds. rsc.orgrsc.org

MorphoBase relies on the analysis of morphological changes induced by a compound in cells, which can be detected by high-content imaging. rsc.org By comparing the morphological fingerprint of an unknown compound to a database of fingerprints from compounds with known targets, potential mechanisms of action can be inferred. rsc.orgstudylib.net

ChemProteoBase is a complementary approach that utilizes chemical proteomics to identify protein targets. rsc.orgstudylib.net The integration of these profiling methods provides a more comprehensive and reliable prediction of a compound's target. rsc.orgrsc.org For example, natural products like this compound, initially discovered through reporter gene system activation, were later confirmed to inhibit the spliceosome using such integrated approaches. rsc.orgrsc.org This combination helps to prioritize plausible targets for further validation. studylib.net

Future Directions and Research Perspectives

Elucidating Undiscovered Mechanisms of Action of Herboxidiene and its Analogs

While the primary target of this compound is the SF3b complex within the spliceosome, the full scope of its molecular interactions and downstream consequences is still under investigation. wikipedia.orgnih.gov Future research will likely focus on a more granular understanding of how this compound and its analogs modulate the conformation of the SF3B1 protein and its associated partners like PHF5A. nih.govrsc.org Studies have shown that the inhibitory action of this compound is dependent on the conformational state of SF3B and is influenced by factors such as temperature and ATP, suggesting a dynamic and complex interaction. nih.govfigshare.com

A key area of exploration is the precise mechanism by which this compound stabilizes the "open" conformation of SF3B, thereby preventing the transition to the "closed" state required for spliceosome assembly and function. nih.gov It is postulated that the carboxylic acid group at the C1 position of this compound plays a critical role by interacting with positively charged amino acid residues within the SF3B1 binding channel. nih.govnih.gov Further structural and biochemical studies are needed to map these interactions precisely.

Moreover, research is extending beyond the canonical splicing inhibition model. For instance, in plants, this compound has been shown to not only inhibit constitutive and alternative splicing but also to trigger transcriptional patterns associated with abiotic stress responses, leading to effects like stomatal closure. nih.gov This suggests that the cellular consequences of this compound action may be broader than initially understood, potentially involving crosstalk between splicing machinery and other cellular stress pathways. Elucidating these undiscovered mechanisms will be crucial for a comprehensive understanding of this compound's biological profile and for identifying new therapeutic avenues.

Rational Design of Next-Generation this compound Analogs for Enhanced Efficacy and Selectivity

The structural simplicity of this compound compared to other splicing modulators like pladienolide B and spliceostatin A makes it an attractive scaffold for synthetic modification and the development of new analogs. nih.gov The goal of this research is to create derivatives with improved potency, greater selectivity for cancer cells, and better pharmacological properties.

Structure-activity relationship (SAR) studies have been instrumental in this effort. nih.govnih.gov These studies have identified key chemical features of the this compound molecule that are essential for its activity. For example, the carboxylic acid at the C1 position is critical for inhibitory function, as converting it to a methyl ester leads to a loss of activity. biorxiv.org Conversely, modifications at other positions have yielded interesting results. The synthesis of 6-northis compound, a totally synthetic analog, has demonstrated that potent biological activity can be retained. nih.govacs.org

Further research has explored a variety of modifications to the this compound structure, including changes to the tetrahydropyran (B127337) ring and the diene side chain. scispace.comnih.gov For instance, a 6-desmethyl derivative of this compound showed comparable activity to the parent compound, suggesting the methyl group at this position is not essential for interaction with the SF3b subunit. scispace.com In contrast, carba-analogs, where the tetrahydropyran ring oxygen is replaced with a carbon, exhibited reduced activity, highlighting the importance of the oxygen atom for potency. scispace.com The design of hybrid molecules, such as a pladienolide-herboxidiene hybrid, has also been explored, although this particular analog was less potent. nih.gov

Interactive Table of this compound Analogs and their Activities:

| Analog Name | Modification | Reported Activity | Reference |

|---|---|---|---|

| 6-northis compound | Biologically active totally synthetic analog | Potent modulation of MDM-2 pre-mRNA alternative splicing | nih.govacs.org |

| This compound methyl ester | C1 carboxylic acid converted to methyl ester | Inactive as a splicing inhibitor | biorxiv.org |

| 6-desmethyl this compound | Removal of the methyl group at the C6 position | Splicing inhibitory activity comparable to this compound | scispace.com |

| Carba-derivatives of this compound | Tetrahydropyran ring oxygen replaced by carbon | Lower splicing inhibitory activity | scispace.com |

| C-6 alkene derivative | C-6(S)-methyl group replaced with a methylene (B1212753) group | Potent splicing inhibitory activity similar to this compound | nih.govrsc.org |

| C-6 gem-dimethyl derivative | C-6(S)-methyl group replaced with two methyl groups | Potent in vitro splicing inhibitory activity | nih.govrsc.org |

These findings provide a roadmap for the rational design of future analogs with optimized therapeutic profiles.

Translational Research and Preclinical Development of this compound-Derived Therapeutics

The potent anticancer activity of this compound has spurred significant interest in its translation from a laboratory tool to a clinical therapeutic. nih.govnih.gov this compound has demonstrated cytotoxicity against various human cancer cell lines, including lung, colon, and epidermal carcinomas, with IC50 values in the nanomolar range. medchemexpress.comnih.gov This activity is linked to its ability to induce cell cycle arrest at the G1 and G2/M phases. nih.gov

Preclinical studies have shown that this compound and its derivatives can effectively modulate the alternative splicing of key cancer-related genes, such as MDM-2. nih.govacs.org Furthermore, semi-synthetic derivatives of related splicing modulators have shown significant tumor regression in preclinical xenograft models, with some advancing to Phase I clinical trials, which validates the therapeutic potential of targeting the spliceosome. nih.gov

A significant focus of translational research is to improve the drug-like properties of this compound. While effective, some studies have noted toxicity in animal models with consecutive administration. researchgate.net This has led to the synthesis of new analogs, such as amide, carbamate, and urea (B33335) derivatives, in an effort to reduce toxicity while maintaining efficacy. researchgate.net The development of more stable and less toxic analogs, potentially through strategies like replacing reactive functional groups, is a key objective for advancing these compounds into clinical evaluation. acs.org H3 Biomedicine, for example, has developed a drug discovery platform focused on small molecule splicing modulators for cancer treatment. firstwordpharma.com

Exploiting this compound's Diverse Biological Activities for Broader Therapeutic Applications

Beyond its well-documented anticancer effects, this compound exhibits a range of other biological activities that warrant further investigation for broader therapeutic applications. nih.govmedchemexpress.com

Antiviral Activity: Research has shown that this compound can inhibit the replication of influenza A virus. nih.govnih.gov It achieves this by downregulating the splicing of the M1 mRNA, which is crucial for producing the M2 protein necessary for viral replication. nih.gov This finding highlights splicing regulation as a potential antiviral strategy and opens the door for developing this compound-based compounds for influenza and possibly other viral infections that rely on host or viral splicing machinery. nih.govnih.gov

Antifungal and Herbicidal Activity: this compound was initially identified due to its potent herbicidal properties. nih.govfrontiersin.org It also displays antifungal activity against various plant pathogens, such as Fusarium culmorum and Nigrospora oryzae. researchgate.netmdpi.com While the direct application as an agricultural fungicide or herbicide is a possibility, this activity also points to the fundamental nature of its target, the spliceosome, which is conserved across eukaryotes. Further research could explore the potential for developing selective antifungal agents for medical or agricultural use.

Anticholesterol Activity: this compound has been shown to have a potent effect on lowering plasma cholesterol by upregulating the LDL (Low-Density Lipoprotein) receptor. nih.govresearchgate.net This activity is reportedly stronger than that of other known compounds like Trichostatin A. nih.gov This anticholesterol effect presents a distinct therapeutic opportunity, although the mechanism linking splicing modulation to cholesterol regulation is an area that requires deeper investigation.

The diverse bioactivities of this compound underscore its potential as a versatile chemical probe and a starting point for the development of therapeutics for a wide range of diseases. nih.govresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.